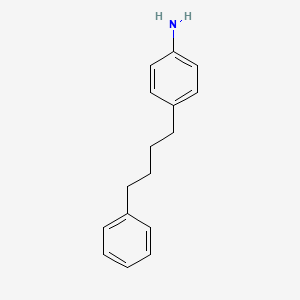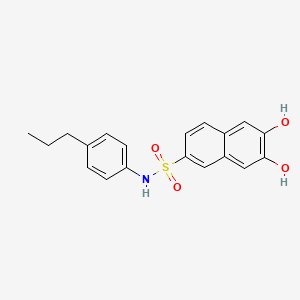
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide is an organic compound with a complex structure that includes both naphthalene and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene core. One common method involves the hydroxylation of naphthalene derivatives to introduce hydroxyl groups at the 6 and 7 positions. This can be achieved using reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can interact with proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Dihydroxynaphthalene: Similar structure but lacks the sulfonamide group.
1,5-Dihydroxynaphthalene: Different hydroxyl group positions.
1,8-Dihydroxynaphthalene: Different hydroxyl group positions.
Uniqueness
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
105683-40-7 |
|---|---|
Molecular Formula |
C19H19NO4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6,7-dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-2-3-13-4-7-16(8-5-13)20-25(23,24)17-9-6-14-11-18(21)19(22)12-15(14)10-17/h4-12,20-22H,2-3H2,1H3 |
InChI Key |
DUZTZYRRPKKPJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
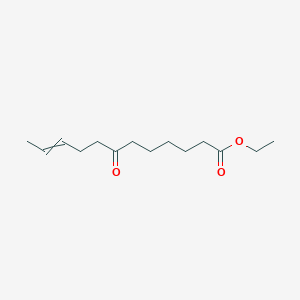
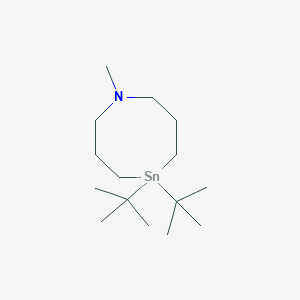
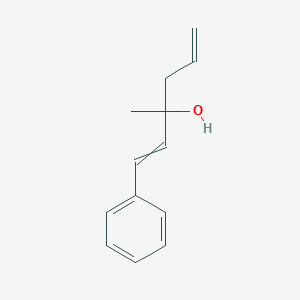
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
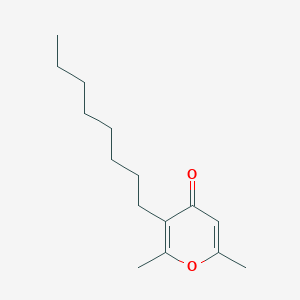
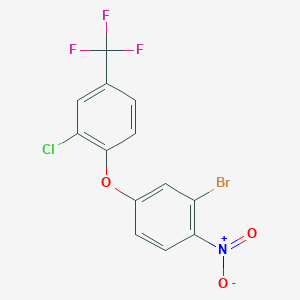
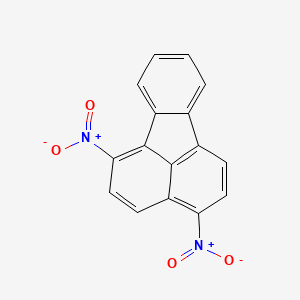
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
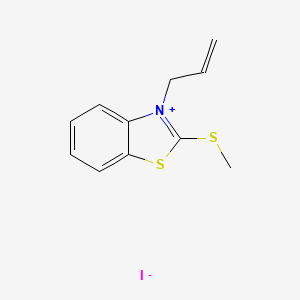
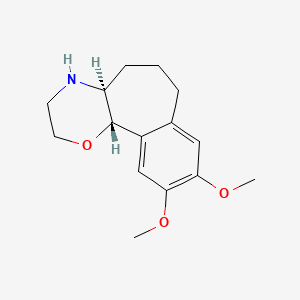
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
